5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene
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Overview
Description
5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene is a heterocyclic compound known for its unique structural features and potential applications in various fields. This compound is part of the 4-azahomoadamantane series, which is characterized by the presence of an adamantane nucleus. The adamantane structure is known for its high lipophilicity, which often enhances the biological activity of the compounds it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene can be synthesized from 4-azatricyclo[4.3.1.1,3,8]undecan-5-one. The synthesis involves the reaction of 4-azatricyclo[4.3.1.1,3,8]undecan-5-one with dimethyl sulfate in a molar ratio of 1:1.0-1.5 . This reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with acid hydrazides to form triazolone derivatives.
Alkylation Reactions: It can be alkylated using methylating agents like methyl iodide and dimethyl sulfate.
Common Reagents and Conditions
Methoxycarbonylhydrazine: Used in refluxing ethanol to form triazolone derivatives.
Methyl Iodide and Dimethyl Sulfate: Used for N- and O-methylation reactions.
Major Products Formed
Triazolone Derivatives: Formed from the reaction with methoxycarbonylhydrazine.
N- and O-Methylated Compounds: Formed from reactions with methyl iodide and dimethyl sulfate.
Scientific Research Applications
5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene involves its interaction with various molecular targets. The adamantane nucleus enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially increasing its biological activity . The specific pathways and molecular targets involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-azatricyclo[4.3.1.1,3,8]undecan-5-one: The precursor for synthesizing 5-methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene.
Other 4-azahomoadamantane Compounds: These compounds share similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific structural modifications, such as the methoxy group, which can influence its reactivity and biological activity .
Properties
CAS No. |
31556-14-6 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.3 |
Purity |
95 |
Origin of Product |
United States |
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